BOC-L-TYR-OL

Description

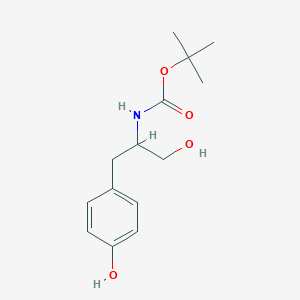

BOC-L-TYR-OL (tert-butoxycarbonyl-O-allyl-L-tyrosinol) is a protected derivative of L-tyrosine, a non-essential amino acid. It is primarily utilized in peptide synthesis and organic chemistry research as a building block. The compound features a BOC (tert-butoxycarbonyl) group, which serves as a temporary protecting group for the amino group, and an allyl (ALL) or benzyl (BZL) group protecting the hydroxyl moiety of tyrosine. Key properties include:

- CAS Number: 220237-31-0

- Molecular Formula: C₁₄H₂₁NO₄

- Molecular Weight: 267.33 g/mol

- Storage Conditions: 0–8°C in a sealed, dry environment .

Its applications are restricted to research and development (R&D), with explicit warnings against medicinal or household use . Safety protocols emphasize minimizing inhalation, skin contact, and prolonged exposure due to incomplete health hazard data .

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVXZPOLHFZPKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The one-pot method described in CN104447415A involves reacting L-tyrosine with (Boc)₂O under strongly alkaline conditions (pH ≥ 12) to form Boc-L-tyrosine. Sodium hydroxide or potassium hydroxide aqueous solutions facilitate deprotonation of the amino group, enabling nucleophilic attack on the Boc anhydride. Key steps include:

- Alkaline Dissolution : L-tyrosine is dissolved in a concentrated alkali solution (e.g., 10 M NaOH).

- Batchwise Addition of (Boc)₂O : The anhydride is added incrementally to mitigate exothermic side reactions.

- Acidification and Extraction : Post-reaction, the mixture is acidified (pH 1–3) with HCl, and the product is extracted using ethyl acetate or tert-butyl acetate.

Yield and Purity Optimization

Controlled addition of (Boc)₂O in three batches (2 h, 2 h, and 4 h intervals) maximizes conversion, achieving a 90.29% yield with 99% purity. Solvent selection during crystallization—such as n-hexane—minimizes residual impurities (Table 1).

Table 1: Performance Metrics of Direct Protection Method

| Parameter | Value |

|---|---|

| Yield | 90.29% |

| Purity (HPLC) | ≥99% |

| Reaction Time | 8 hours |

| Solvent for Crystallization | n-Hexane |

Multi-Step Synthesis via Etherification and Deprotection

Esterification and Amidation

CN112920086A outlines a four-step route starting with L-tyrosine methyl ester formation:

- Esterification : L-tyrosine reacts with methanol under reflux, catalyzed by HCl.

- Trifluoroacetylation : The ester undergoes amidation with trifluoroacetic anhydride in toluene, yielding N-trifluoroacetyl-L-tyrosine methyl ester.

Mitsunobu Etherification

The hydroxyl group is alkylated via Mitsunobu reaction using triphenylphosphine and diethyl azodicarboxylate (DEAD). For example, N-tert-butoxycarbonyl-ethanolamine introduces a Boc-protected ethylamine side chain:

- Solvent : Tetrahydrofuran (THF) or toluene.

- Temperature : 0–25°C to control exothermicity.

- Work-Up : Crude product is hydrolyzed with K₂CO₃ or NaOH, followed by acidification to pH 5–6.

Final Deprotection and Isolation

Hydrolysis removes the methyl ester and trifluoroacetyl group, yielding O-[2-(tert-butoxycarbonylamino)ethyl]-L-tyrosine. Dichloromethane pulping eliminates polar impurities, affording 81.4% yield over two steps.

Table 2: Multi-Step Synthesis Performance

| Parameter | Value |

|---|---|

| Overall Yield | 81.4% |

| Purity (HPLC) | 99.3% |

| Key Reagents | DEAD, Triphenylphosphine |

| Critical Solvent | Tetrahydrofuran |

Comparative Analysis of Methodologies

Cost and Scalability

The one-pot method reduces reagent consumption and operational steps, slashing production costs by ~40% compared to multi-step approaches. Industrial pilots favor its simplicity: a 10 kg batch of L-tyrosine converts to Boc-L-tyrosine in 55 L water, avoiding hazardous solvents.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

Reduction: Reduction reactions can occur at the carbamate group, converting it to the corresponding amine.

Substitution: The compound can participate in substitution reactions, especially at the hydroxy groups, where various substituents can be introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .

Scientific Research Applications

Peptide Synthesis

BOC-L-TYR-OL serves as a crucial building block in the synthesis of peptides that require specific amino acid modifications. Its stability under various reaction conditions allows for the creation of complex peptide structures essential for studying protein interactions and functions.

Table 1: Peptide Synthesis Applications

| Application Area | Description |

|---|---|

| Peptide Hormones | Used in synthesizing peptide hormones for therapeutic use. |

| Antibody Production | Acts as a key component in generating monoclonal antibodies. |

| Drug Delivery Systems | Integrates into systems designed for targeted drug delivery. |

Drug Development

In pharmaceutical research, this compound is explored for developing new drugs, particularly those targeting neurological disorders such as Alzheimer's and Parkinson's diseases. Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated that treatment with this compound significantly reduced cell death and preserved cellular function, suggesting its potential as a therapeutic agent against neurodegenerative diseases .

Bioconjugation

This compound is employed in bioconjugation processes, linking biomolecules like proteins and antibodies to therapeutic agents. This application enhances the efficacy of targeted therapies, particularly in cancer treatment.

Table 2: Bioconjugation Applications

| Type of Bioconjugate | Targeted Therapy Area |

|---|---|

| Antibody-drug conjugates | Cancer immunotherapy |

| Enzyme-targeted therapies | Metabolic disorders |

Antioxidant Research

Researchers have explored this compound's potential as an antioxidant, studying its ability to neutralize free radicals. This application is particularly relevant in fields like cosmetics and nutrition, where oxidative stress poses significant health concerns.

Table 3: Antioxidant Activity Comparison

| Compound | DPPH Scavenging Activity (%) | IC50 (µM) |

|---|---|---|

| This compound | 78% | 25 |

| L-Tyrosine | 55% | 40 |

| Ascorbic Acid | 90% | 10 |

Recent Research Findings

Recent studies have highlighted various aspects of this compound's biological activity:

- Antibacterial Activity : Derivatives of L-tyrosine exhibit antibacterial properties against several strains of bacteria, suggesting potential applications in developing antimicrobial agents .

- Antiproliferative Effects : Some studies indicate that this compound can inhibit the proliferation of cancer cells, showcasing its potential role as an anticancer agent .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with enzymes and receptors. The carbamate group can undergo hydrolysis, releasing the active amine, which can then interact with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally related to BOC-L-TYR-OL, differing primarily in protecting groups and physicochemical properties.

BOC-L-TYR(ALL)-OH

- CAS Number : 127132-38-1

- Molecular Formula: C₁₇H₂₃NO₅

- Molecular Weight : 321.37 g/mol

- Key Features: Contains an allyl (ALL) group protecting the tyrosine hydroxyl. Higher molecular weight compared to this compound due to the allyl substituent.

- Safety: Limited hazard data, though firefighting measures recommend dry chemical or CO₂ extinguishers .

BOC-TYR(BZL)-OL

Comparative Data Table

Key Differences and Implications

Protecting Groups: Allyl (ALL): Easily removed under mild conditions (e.g., palladium catalysis), making BOC-L-TYR(ALL)-OH suitable for stepwise peptide synthesis . Benzyl (BZL): Requires harsher conditions (e.g., hydrogenolysis), limiting its use in sensitive synthetic pathways .

Physical Properties :

- BOC-TYR(BZL)-OL’s higher molecular weight and melting point suggest greater stability but reduced solubility in polar solvents compared to allyl-protected analogs .

Safety and Handling :

- This compound mandates strict temperature control (0–8°C) and exposure minimization , whereas BOC-L-TYR(ALL)-OH lacks detailed hazard classifications despite similar R&D restrictions .

Research and Application Context

- This compound: Used in studies requiring transient amino protection, particularly in solid-phase peptide synthesis (SPPS) .

- BOC-L-TYR(ALL)-OH : Favored in protocols demanding orthogonal deprotection strategies due to the allyl group’s versatility .

- BOC-TYR(BZL)-OL : Employed in syntheses where robust hydroxyl protection is necessary, albeit with trade-offs in reaction conditions .

Limitations and Data Gaps

- Comparative solubility, stability, and reactivity data under physiological conditions are lacking, necessitating further research.

Q & A

Q. How can researchers design reproducible experiments for synthesizing and characterizing BOC-L-TYR-OL?

To ensure reproducibility, follow standardized protocols for synthesis and characterization:

- Experimental Design : Clearly document reaction conditions (e.g., solvent ratios, temperature, catalysts) and purification methods (e.g., column chromatography, recrystallization). Include negative controls (e.g., omitting protecting groups) to validate specificity .

- Characterization : Use NMR (¹H, ¹³C), HPLC, and mass spectrometry for structural confirmation. Cross-reference spectral data with literature to verify purity and identity. For novel derivatives, provide elemental analysis .

- Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by separating main findings from supplementary data (e.g., crystallographic details in supporting information) .

Q. What methodologies are recommended for conducting a comprehensive literature review on this compound?

- Boolean Search Strategies : Use operators like

AND(e.g., "this compound AND synthesis"),OR(e.g., "protecting groups OR tert-butoxycarbonyl"), andNOT(e.g., "BOC-D-TYR-OL NOT L-isomer") to refine database queries (PubMed, SciFinder). Prioritize peer-reviewed journals and avoid non-peer-reviewed platforms . - Critical Appraisal : Evaluate studies for methodological rigor (e.g., sample size, reproducibility) and relevance to your hypothesis. Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to align results with research objectives .

How should researchers design surveys or questionnaires to collect qualitative data on this compound applications?

- Instrument Design : Follow the "Questionnaire Construction Checklist":

- Use clear instructions and logical flow (e.g., start with non-sensitive questions, place demographics at the end).

- Validate scales (e.g., Likert) for consistency and pilot-test with a small cohort to identify ambiguities .

- Data Collection : For ethnography or interviews, employ triangulation (e.g., combine surveys with lab observations) to mitigate bias. Document ethical approvals and participant consent protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s stability under varying pH conditions?

- Contradiction Analysis Framework :

- Identify Principal Contradictions : Determine if discrepancies arise from methodological differences (e.g., HPLC vs. UV-Vis quantification) or environmental factors (e.g., temperature fluctuations) .

- Replicate Studies : Reproduce conflicting experiments under standardized conditions, controlling variables (e.g., buffer composition, degassing protocols).

- Meta-Analysis : Statistically aggregate data from multiple studies to identify trends (e.g., instability in acidic vs. neutral media) using tools like R or Python .

Q. What advanced statistical methods validate the purity and yield of this compound in kinetic studies?

- Multivariate Analysis : Apply ANOVA to compare yields across reaction conditions (e.g., catalyst loading, solvent polarity). Use PCA (Principal Component Analysis) to isolate variables influencing purity .

- Error Propagation : Quantify uncertainty in HPLC peak integration (e.g., ±2% for low-concentration samples) and incorporate into yield calculations .

Q. How can mechanistic studies optimize this compound’s regioselective deprotection in peptide synthesis?

- Kinetic Profiling : Monitor deprotection rates (e.g., via in-situ IR spectroscopy) under varying conditions (e.g., TFA concentration, reaction time). Compare with DFT (Density Functional Theory) simulations to predict transition states .

- Cross-Validation : Validate mechanisms using isotopic labeling (e.g., ¹⁸O) or trapping experiments (e.g., scavenger additives) to isolate intermediates .

Q. What strategies address the trade-off between this compound’s solubility and reactivity in aqueous media?

- Contradiction Matrix Approach :

- DoE (Design of Experiments) : Optimize solvent ratios and pH using response surface methodology (RSM) .

Methodological Resources

- Experimental Protocols : Refer to Research Methods, Design, and Analysis for reproducibility checklists (e.g., reagent batch documentation, instrument calibration logs) .

- Data Interpretation : Use The Principal Contradiction and the Principal Aspect of a Contradiction to prioritize variables in complex systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.